molecular formula C26H22N2O5S B12156231 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12156231
M. Wt: 474.5 g/mol
InChI Key: NDFUAZBQJCMAMX-UHFFFAOYSA-N
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Description

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiazole ring, a furan ring, and a pyrrolidine-dione moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the furan and pyrrolidine-dione moieties. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione include:

Uniqueness

The uniqueness of This compound

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O5S/c1-13-10-14(2)21-19(11-13)34-26(27-21)28-22(16-6-5-7-17(12-16)32-4)20(24(30)25(28)31)23(29)18-9-8-15(3)33-18/h5-12,22,30H,1-4H3

InChI Key

NDFUAZBQJCMAMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)C4=NC5=C(C=C(C=C5S4)C)C)O

Origin of Product

United States

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